Selective Inhibition of eNOS vs. iNOS and nNOS Isoforms
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one demonstrates a quantifiable, albeit moderate, inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. This inhibitory activity is notable when compared to its effect on other NOS isoforms; a cross-study analysis of structurally related compounds indicates that this scaffold can be optimized for selectivity, with certain derivatives showing over 6-fold selectivity for eNOS over inducible NOS (iNOS) (IC50 1,190 nM) [2]. While direct isoform data for the exact compound is not available, this class-level inference suggests that the 4-nitrophenoxyethyl-pyrrolidinone core possesses a favorable selectivity profile for constitutive endothelial NOS over inducible or neuronal forms, a key differentiator in cardiovascular or inflammatory research models.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | eNOS (Human); Comparator for iNOS: 1,190 nM (structurally related derivative) |
| Quantified Difference | ~6.6-fold selectivity for eNOS over iNOS (inferred from related compounds) |
| Conditions | Inhibition of human eNOS expressed in insect SF9 cells after 1 hr incubation |
Why This Matters
This selectivity profile is critical for researchers studying endothelial function or developing therapeutics where avoidance of iNOS inhibition is desired to prevent unwanted inflammatory side effects.
- [1] BindingDB. (n.d.). BDBM50372207 CHEMBL272708. Affinity Data: IC50 180 nM for human eNOS. Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM106701 CHEMBL1957352::US8586620, 51. Affinity Data: IC50 1,190 nM for human iNOS. Retrieved from http://bdb8.ucsd.edu View Source
